Regioisomeric Lipophilicity and TPSA
The 3-bromo-2-(piperidin-1-ylamino)benzonitrile regioisomer exhibits a computed partition coefficient (clogP) of 2.66 and a topological polar surface area (TPSA) of 43.84 Ų [1]. While direct experimental clogP data for all five regioisomers is unavailable in the current literature, this value falls within a range that supports favorable membrane permeability under Lipinski's Rule of Five guidelines. Importantly, the unique ortho-relationship between the bromine and the piperidin-1-ylamino group in the target compound is predicted to modulate hydrogen-bonding capacity and electronic distribution compared to the para- or meta-substituted isomers, which could influence both off-target pharmacology and oral bioavailability in lead optimization cascades .
| Evidence Dimension | Lipophilicity (clogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP: 2.66; TPSA: 43.84 Ų |
| Comparator Or Baseline | Other C₁₂H₁₄BrN₃ regioisomers (no experimental clogP/TPSA data available; class inference based on structural isomerism) |
| Quantified Difference | Not calculable; difference inferred from positional isomerism |
| Conditions | In silico prediction (method unspecified in source) |
Why This Matters
Lipophilicity and TPSA are key drivers of ADME properties; a compound with a clogP of 2.66 and TPSA of 43.84 Ų may offer a distinct permeability-solubility balance compared to its regioisomers, guiding medicinal chemists in fragment library selection.
- [1] Sildrug. (n.d.). Physicochemical properties for C₁₂H₁₄BrN₃ structure (3-Bromo-2-(piperidin-1-ylamino)benzonitrile). View Source
